molecular formula C7H13ClO2 B8658205 1-Chloroethyl pentanoate CAS No. 89296-60-6

1-Chloroethyl pentanoate

Cat. No.: B8658205
CAS No.: 89296-60-6
M. Wt: 164.63 g/mol
InChI Key: XVXPUVRINKTFRA-UHFFFAOYSA-N
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Description

1-Chloroethyl pentanoate (C₆H₁₁ClO₂) is an ester derivative of pentanoic acid, where a 1-chloroethyl group is esterified to the carboxylate moiety. Chloromethyl pentanoate has a molecular weight of 150.60 g/mol, with the structure CCCCC(=O)OCCl (pentanoic acid esterified with chloromethanol) . It is synthesized via esterification reactions, similar to methods used for 1-chloroethyl isopropyl carbonate in pharmaceutical applications .

Properties

CAS No.

89296-60-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloroethyl pentanoate

InChI

InChI=1S/C7H13ClO2/c1-3-4-5-7(9)10-6(2)8/h6H,3-5H2,1-2H3

InChI Key

XVXPUVRINKTFRA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Pentanoate

Ethyl pentanoate (C₇H₁₄O₂), a non-chlorinated ester, is widely used in flavoring agents due to its fruity aroma. Key differences include:

  • Reactivity: The absence of a chlorine atom in ethyl pentanoate reduces its electrophilicity, making it less reactive in nucleophilic substitutions compared to chlorinated esters.
  • Molecular Weight: Ethyl pentanoate (130.18 g/mol) is lighter than chloromethyl pentanoate (150.60 g/mol) due to the lack of a chlorine atom .
  • Applications: Ethyl pentanoate is used in food additives, whereas chlorinated esters like chloromethyl pentanoate are typically intermediates in organic synthesis .

Benzyl Pentanoate

Benzyl pentanoate (C₁₂H₁₆O₂) features an aromatic benzyl group instead of a chlorinated alkyl chain. Key distinctions:

  • Polarity : The benzyl group introduces π-π interactions, increasing hydrophobicity compared to the electron-withdrawing chloroethyl group.
  • Stability : The benzyl ester is more resistant to hydrolysis under acidic conditions than chlorinated esters due to the stability of the benzyl cation .

1-Chloroethyl Isopropyl Carbonate

1-Chloroethyl isopropyl carbonate (C₆H₁₁ClO₃), used in synthesizing cefpodoxime proxetil , shares functional similarities:

  • Synthetic Utility: Both compounds serve as alkylating agents in pharmaceuticals. The chloroethyl group in 1-chloroethyl pentanoate could similarly facilitate prodrug synthesis.
  • Reactivity: The carbonate group in 1-chloroethyl isopropyl carbonate offers different leaving-group properties compared to the ester group in chloromethyl pentanoate .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Applications
Chloromethyl pentanoate C₆H₁₁ClO₂ 150.60 77877-94-2 Chlorinated ester Organic synthesis intermediate
Ethyl pentanoate C₇H₁₄O₂ 130.18 539-82-2 Ester Food flavoring
Benzyl pentanoate C₁₂H₁₆O₂ 192.26 591-68-4 Aromatic ester Fragrance industry
1-Chloroethyl isopropyl carbonate C₆H₁₁ClO₃ 182.60 N/A Chlorinated carbonate Pharmaceutical synthesis

Q & A

Q. What synthetic methodologies are optimal for preparing 1-chloroethyl pentanoate with high purity in laboratory settings?

  • Methodological Answer : A solvent-free esterification approach can minimize side reactions and improve yield. For example, reacting pentanoic anhydride with 1-chloroethanol in a 1:1 molar ratio at 100°C under inert conditions for 1–2 hours achieves efficient synthesis. Purification via fractional distillation or column chromatography (using silica gel and a hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Key Parameters Table :
Reagent RatioTemperature (°C)Time (h)Purity (%)Yield (%)
1:11001.5≥9885–90

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, with expected peaks at δ 1.3–1.7 ppm (pentanoyl chain) and δ 4.2–4.5 ppm (chloroethyl group). Gas chromatography-mass spectrometry (GC-MS) verifies purity (>98%) and identifies impurities. Infrared (IR) spectroscopy detects functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). For chlorinated byproducts, use ion chromatography .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 24, 48, 72 hours) and quantify degradation via HPLC with a C18 column. Kinetic modeling (Arrhenius equation) predicts shelf-life. Chloride ion release, measured by ion-selective electrodes, indicates hydrolysis extent .

Advanced Research Questions

Q. What mechanistic pathways govern the regioselectivity of nucleophilic substitutions involving this compound?

  • Methodological Answer : Use density functional theory (DFT) calculations to model transition states and electron density maps. Experimentally, vary solvents (polar aprotic vs. protic) and nucleophiles (e.g., KCN, NaN₃) to probe steric and electronic effects. For example, in DMF, the chloroethyl group undergoes SN2 substitution due to reduced steric hindrance, while SN1 dominates in aqueous ethanol. Monitor stereochemical outcomes via chiral HPLC .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in esterification reactions?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., catalyst loading, agitation speed). Perform control experiments to isolate variables like moisture content or trace metal impurities. Meta-analysis of published data with multivariate regression identifies outliers. For example, discrepancies in lipase-catalyzed reactions may arise from enzyme source (e.g., Candida antarctica vs. Pseudomonas fluorescens) .

Q. What computational models best predict the thermal decomposition kinetics of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) determines decomposition onset temperatures and enthalpy changes. Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ). Compare experimental data with molecular dynamics simulations (e.g., ReaxFF force fields) to validate degradation pathways, such as Cl⁻ elimination or ester pyrolysis .

Q. What strategies optimize the green synthesis of this compound to minimize waste and energy use?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ microwave-assisted synthesis to reduce reaction time (15–30 minutes) and energy input. Use immobilized catalysts (e.g., silica-supported sulfonic acid) for recyclability. Life-cycle assessment (LCA) quantifies environmental impact reductions .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly across studies using similar reaction conditions?

  • Methodological Answer : Variability often stems from unaccounted parameters:
  • Moisture sensitivity : Trace water hydrolyzes the chloroethyl group; use molecular sieves or dry solvents.
  • Catalyst deactivation : Characterize catalyst stability via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) surface area analysis.
  • Side reactions : GC-MS identifies byproducts like pentanoic acid or ethylene derivatives.
    Standardized reporting of experimental details (e.g., stirring rate, reagent grade) is critical .

Tables for Key Findings

Q. Table 1. Comparative Analysis of Synthesis Methods

MethodCatalystSolventYield (%)Purity (%)
Solvent-freeNone8598
Lipase-catalyzedC. antarcticaToluene7895
Microwave-assistedH₂SO₄CPME9299

Q. Table 2. Hydrolytic Stability Under pH 7.4

Temperature (°C)Half-life (h)Degradation Pathway Dominance
25120Ester hydrolysis
4048Cl⁻ elimination
6012Thermal decomposition

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